1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone

ROR inverse agonism Nuclear receptor pharmacology Polypharmacology

1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone (CAS 617714-07-5) is a synthetic N-trifluoroacetyl-2-(1Z-butenyl)pyrrolidine with molecular formula C10H14F3NO and a molecular weight of 221.22 g/mol. The compound bears a trifluoromethyl ketone electrophilic warhead on a pyrrolidine scaffold substituted at the 2-position with a (Z)-1-butenyl group.

Molecular Formula C10H14F3NO
Molecular Weight 221.22 g/mol
CAS No. 617714-07-5
Cat. No. B12848623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone
CAS617714-07-5
Molecular FormulaC10H14F3NO
Molecular Weight221.22 g/mol
Structural Identifiers
SMILESCCC=CC1CCCN1C(=O)C(F)(F)F
InChIInChI=1S/C10H14F3NO/c1-2-3-5-8-6-4-7-14(8)9(15)10(11,12)13/h3,5,8H,2,4,6-7H2,1H3/b5-3-
InChIKeySOIOOSPYJUDYBW-HYXAFXHYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone (CAS 617714-07-5) – Physicochemical, Structural & Procurement Baseline


1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone (CAS 617714-07-5) is a synthetic N-trifluoroacetyl-2-(1Z-butenyl)pyrrolidine with molecular formula C10H14F3NO and a molecular weight of 221.22 g/mol . The compound bears a trifluoromethyl ketone electrophilic warhead on a pyrrolidine scaffold substituted at the 2-position with a (Z)-1-butenyl group. Its predicted physicochemical parameters include a calculated LogP of 2.44, a density of 1.2 ± 0.1 g/cm³, and a boiling point of 283.8 ± 40.0 °C . ChEMBL-curated bioactivity data (ChEMBL ID: CHEMBL3259996; BindingDB ID: BDBM50012265) document inverse agonist activity across multiple retinoic acid receptor-related orphan receptor (ROR) subtypes and antagonism at the progesterone receptor, all derived from cell-based luciferase reporter gene assays [1][2].

Why 1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone Cannot Be Replaced by a Generic ROR Inverse Agonist or N-Trifluoroacetylpyrrolidine Analog


In-class ROR inverse agonists in the same pyrrolidine-trifluoroacetyl chemotype exhibit profoundly divergent potency and selectivity signatures that preclude simple substitution. The target compound displays a quantitatively distinct multi-ROR/PR polypharmacology fingerprint (RORα IC50 1.08E+4 nM; RORβ IC50 8.20E+3 nM; RORγ IC50 4.20E+3 nM; PR IC50 3.80E+3 nM) [1]. This stands in contrast to sub-nanomolar-to-nanomolar inverse agonists such as SR1001 (RORα Ki 172 nM, RORγ Ki 111 nM) or preclinical candidates like TAK-828F (RORγt IC50 6.1 nM) , where extreme potency at a single ROR subtype is accompanied by negligible activity at other isoforms and off-targets. Conversely, the pan-LXR/ROR ligand T0901317 shows only very weak RORα inverse agonism (IC50 > 2.00E+4 nM) in the same HEK293 luciferase reporter format [2]. The unique combination of moderate multi-ROR engagement plus PR antagonism, together with a moderate LogP of 2.44 , makes this compound a distinctive chemical probe for investigating polypharmacological ROR modulation rather than a drop-in replacement for potent subtype-selective inverse agonists.

Quantitative Comparator Evidence for 1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone (CAS 617714-07-5): Head-to-Head, Cross-Study & Class-Level Benchmarks


Multi-ROR Inverse Agonist Panorama: RORα vs. RORβ vs. RORγ IC50 Values in a Common HEK293 Luciferase Reporter Assay

The target compound is one of the few molecules in the BindingDB/ChEMBL corpus for which inverse agonist IC50 values have been determined across all three human ROR subtypes (α, β, γ) using the same assay format (HEK293 cells, luciferase reporter, 16 h incubation). It exhibits a progressive increase in potency from RORα to RORγ: IC50 = 1.08E+4 nM (RORα1), 8.20E+3 nM (RORβ), and 4.20E+3 nM (RORγ1) [1]. By comparison, the well-characterized reference inverse agonist SR1001 yields Ki values of 172 nM (RORα) and 111 nM (RORγ) in biochemical binding assays ; the clinical-stage inverse agonist TAK-828F achieves an RORγt reporter gene IC50 of 6.1 nM [2]; and the pan-ligand T0901317 is essentially inactive at RORα1, with an IC50 exceeding 2.00E+4 nM under near-identical assay conditions [3].

ROR inverse agonism Nuclear receptor pharmacology Polypharmacology

Progesterone Receptor Antagonist Activity: A Differentiating Off-Target Signature Among ROR Ligands

The target compound demonstrates progesterone receptor (PR) antagonist activity with an IC50 of 3.80E+3 nM, as measured by inhibition of progesterone-induced alkaline phosphatase activity in human T47D breast cancer cells after 24 h [1]. This PR activity is noteworthy because clinically precedented RORγ inverse agonists (e.g., BMS-986251, TAK-828F) and tool compounds such as SR1001 and SR3335 are routinely profiled as highly selective for ROR subtypes with no reported PR cross-reactivity [2]. Although the BindingDB does not list PR activity data for SR1001, SR3335, or T0901317, the absence of such entries across multiple curated datasets supports the interpretation that PR antagonism is an uncommon feature within this chemotype family [2].

Progesterone receptor antagonism Nuclear receptor cross-reactivity Off-target profiling

Predicted LogP of 2.44: Lipophilic Efficiency Advantage Over High-LogP RORγ Clinical Leads

The target compound has a calculated LogP of 2.44 (cLogP, cheminformatics prediction) . This is substantially lower than the LogP values typically reported for potent RORγ inverse agonists, where high lipophilicity has been explicitly identified as a development hurdle. For context, the sulfoximine-based RORγ inverse agonist series described in the primary literature required deliberate structural modifications to reduce LogP from >5 to approximately 3–4 while retaining potency [1]. Similarly, the clinical candidate BMS-986251 series originated from a tricyclic pyrrolidine chemotype optimized in part for improved physicochemical properties relative to earlier high-LogP leads [2]. While the modest ROR potency of the target compound precludes a direct lipophilic ligand efficiency (LLE) comparison, its inherently moderate LogP makes it an attractive starting scaffold or fragment for further optimization campaigns that prioritize physicochemical drug-likeness alongside multi-ROR pharmacology.

Lipophilic ligand efficiency Drug-likeness Physicochemical property benchmarking

Stereodefined (Z)-Olefin Geometry: Structural Determinant Differentiating the Scaffold from Saturated or (E)-Configured Pyrrolidine Analogs

The target compound bears a (Z)-configured 1-butenyl substituent at the pyrrolidine 2-position, as confirmed by InChIKey stereochemistry annotation (SOIOOSPYJUDYBW-HYXAFXHYSA-N) and IUPAC nomenclature . This stereodefined (Z)-olefin imposes a specific conformational constraint on the pyrrolidine side chain that is absent in saturated N-alkylpyrrolidine analogs or in (E)-configured isomers. Within the broader class of N-trifluoroacetylpyrrolidines, examples include N-(trifluoroacetyl)pyrrolidine (unsubstituted, CAS 6442-87-1), 1-benzyl-3-(trifluoroacetyl)pyrrolidine, and 3-ethenylidene-4-methyl-1-(trifluoroacetyl)pyrrolidine (CAS 50401-31-5) . None of these commercially referenced analogs feature the specific (Z)-2-butenyl substitution pattern found in the target compound. While direct comparative biological data for (Z)- vs. (E)- or saturated analogs are not available in the curated databases, the established principle that olefin geometry affects molecular shape, conformational populations, and consequently target binding [1] makes this stereochemical feature a legitimate differentiator for procurement when a specific three-dimensional pharmacophore conformation is required.

Stereochemistry Olefin geometry Conformational constraint

Recommended Application Scenarios for 1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone (CAS 617714-07-5) Based on Quantitative Evidence


Chemical Probe for Pan-ROR Subtype Profiling in a Common Cellular Assay Format

The availability of inverse agonist IC50 values across RORα (1.08E+4 nM), RORβ (8.20E+3 nM), and RORγ (4.20E+3 nM) from the same HEK293 luciferase reporter assay platform [1] qualifies this compound as a calibration standard for laboratories establishing or benchmarking multi-ROR screening panels. It is particularly useful when the objective is to compare ROR subtype engagement across a compound library under uniform assay conditions, rather than relying on cross-assay potency extrapolations that introduce systematic variability.

Dual ROR/PR Modulator for Nuclear Receptor Crosstalk Studies in Breast Cancer Cell Models

With confirmed PR antagonist activity (IC50 3.80E+3 nM in T47D cells) [1] alongside multi-ROR inverse agonism, this compound is uniquely positioned for investigating ROR-PR signaling crosstalk in hormone-responsive cancer models. Standard ROR tool compounds (SR1001, SR3335) do not carry annotated PR activity , making the target compound the rational procurement choice for experiments requiring simultaneous modulation of both nuclear receptor subfamilies from a single chemical entity.

Fragment-Efficient Scaffold for ROR Lead Optimization with Favorable Physicochemical Starting Point

The compound's predicted LogP of 2.44 , combined with its moderate molecular weight (221.22 g/mol) and multi-ROR activity at micromolar concentrations, positions it as an attractive starting scaffold for structure-based lead optimization campaigns. Early high-potency RORγ inverse agonist series have been documented to suffer from LogP values exceeding 5, necessitating extensive property optimization [2]. Beginning a medicinal chemistry program from a scaffold with inherently moderate lipophilicity can reduce the magnitude of the LogP reduction challenge in later-stage optimization.

Stereochemistry-Dependent SAR Exploration of the N-Trifluoroacetylpyrrolidine Chemotype

The stereodefined (Z)-1-butenyl substituent provides a specific conformational constraint that can be systematically varied in SAR studies—for example, by comparing biological activity against the corresponding (E)-isomer, the saturated n-butyl analog, or alternative alkenyl chain lengths. This compound serves as the defined (Z)-geometry reference point for any such comparative SAR investigation within the N-trifluoroacetylpyrrolidine series.

Quote Request

Request a Quote for 1-{2-[(1Z)-1-Buten-1-yl]-1-pyrrolidinyl}-2,2,2-trifluoroethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.